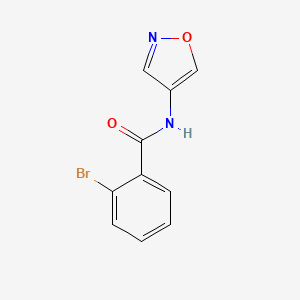![molecular formula C23H22FN5O2 B2737347 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 941884-87-3](/img/structure/B2737347.png)
2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups including a pyrazolo[3,4-d]pyridazine ring, a dimethylphenyl group, a fluorobenzyl group, and an acetamide group . These functional groups could potentially give this compound a variety of interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyrazolo[3,4-d]pyridazine ring, followed by various substitutions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyridazine ring, a dimethylphenyl group, a fluorobenzyl group, and an acetamide group would contribute to its overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the acetamide group could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorobenzyl group could potentially increase its lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Antipsychotic Potential
Research has investigated compounds with pyrazole and pyrazolopyrimidine frameworks for their potential as antipsychotic agents. One study explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrating antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a unique characteristic compared to clinically available antipsychotic agents. This suggests a possible application in developing new antipsychotic medications with different mechanisms of action and potentially fewer side effects (Wise et al., 1987).
Coordination Complexes and Antioxidant Activity
Another area of research involves the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives. These complexes have shown significant antioxidant activity, indicating potential applications in mitigating oxidative stress-related conditions. The study highlights the effect of hydrogen bonding on the self-assembly process of these complexes, suggesting their relevance in designing novel antioxidant agents (Chkirate et al., 2019).
Anti-Cancer Activity
Compounds structurally related to the queried chemical have also been explored for their anti-cancer properties. For instance, research on novel fluoro-substituted benzo[b]pyran derivatives has demonstrated anticancer activity against lung cancer cell lines at low concentrations. This suggests the potential of similar compounds for development as anticancer agents, particularly targeting lung cancer (Hammam et al., 2005).
Neuroinflammation Imaging
Pyrazolo[1,5-a]pyrimidines, closely related to the compound , have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), recognized as a biomarker for neuroinflammatory processes. These studies, focusing on the synthesis, in vitro biological evaluation, and in vivo neuroinflammation PET imaging, underscore the potential of such compounds in diagnosing and studying neuroinflammatory diseases (Damont et al., 2015).
Future Directions
The potential applications and future directions for this compound would depend on its biological activity. It could be of interest for further study in medicinal chemistry or drug discovery, given its complex structure and the presence of several functional groups that are common in pharmacologically active compounds .
properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-14-4-9-19(10-15(14)2)29-22-20(12-26-29)16(3)27-28(23(22)31)13-21(30)25-11-17-5-7-18(24)8-6-17/h4-10,12H,11,13H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIXGPVKGNLGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

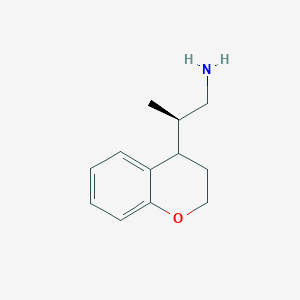

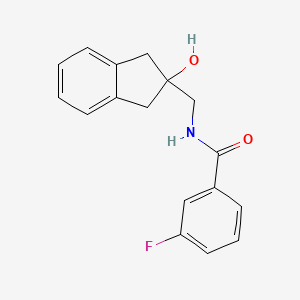
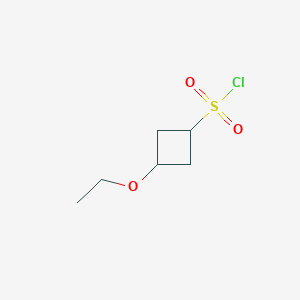
![N-[(3-chlorophenyl)methyl]-4-fluorobenzamide](/img/structure/B2737274.png)
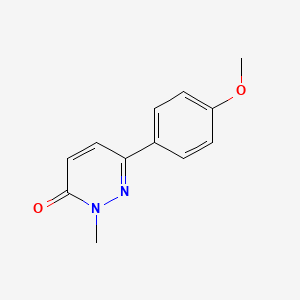
![4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2737277.png)
![N-Ethyl-N-[2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2737279.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2737281.png)
![5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737282.png)
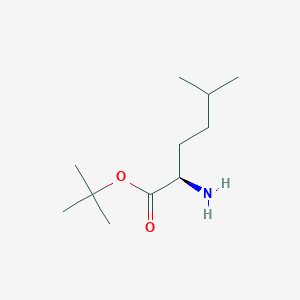
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone](/img/structure/B2737284.png)
